Technical Monograph: physicochemical Properties & Bio-Analytical Profiling of 2-Ethylhexyl Tetrabromophthalate (TBPH)
Technical Monograph: physicochemical Properties & Bio-Analytical Profiling of 2-Ethylhexyl Tetrabromophthalate (TBPH)
Content Type: Technical Whitepaper / Safety Assessment Guide Primary Audience: Pharmaceutical Researchers, Toxicologists, and Extractables/Leachables (E&L) Specialists.[1] Subject: 2-Ethylhexyl tetrabromophthalate (TBPH/BEH-TEBP) – CAS: 26040-51-7.[1][2][3][4][5]
Executive Technical Summary
2-Ethylhexyl tetrabromophthalate (TBPH) is a high-molecular-weight brominated phthalate analogue utilized primarily as an additive flame retardant and plasticizer in polyvinyl chloride (PVC) and neoprene applications.[1] In the context of drug development, TBPH is a critical Process-Related Impurity (PRI) and Leachable of concern.[1]
Its structural homology to Di(2-ethylhexyl) phthalate (DEHP)—a known endocrine disruptor—necessitates rigorous safety qualification.[1] Unlike DEHP, the tetrabrominated core of TBPH significantly alters its lipophilicity and metabolic stability, creating a unique toxicokinetic profile characterized by high persistence and specific biotransformation into potentially bioactive mono-esters.[1]
This guide provides the physicochemical data, degradation pathways, and validated analytical protocols required for the risk assessment of TBPH in pharmaceutical manufacturing and packaging systems.[1]
Molecular Architecture & Physicochemical Core
TBPH consists of a tetrabrominated benzene dicarboxylic acid core esterified with two branched 2-ethylhexyl chains.[1] This halogenation dramatically increases the partition coefficient relative to non-brominated phthalates, driving accumulation in lipid-rich matrices.[1]
Identity Standards
| Parameter | Detail |
| IUPAC Name | Bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
| Common Synonyms | TBPH; BEH-TEBP; Bis(2-ethylhexyl) tetrabromophthalate |
| CAS Registry Number | 26040-51-7 |
| Molecular Formula | C₂₄H₃₄Br₄O₄ |
| SMILES | CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |
Physicochemical Property Table
Data aggregated from experimental assays and high-fidelity predictive models (EPISuite).[1]
| Property | Value | Technical Context for Drug Development |
| Molecular Weight | 706.14 g/mol | High MW limits passive diffusion across some biological membranes but facilitates accumulation in lipids.[1] |
| Physical State | Viscous Liquid (Oil) | Clear to pale yellow; acts as a plasticizer, migrating from polymers into lipophilic drug formulations.[1] |
| Melting Point | -27 °C | Remains liquid at standard processing temperatures, increasing migration potential.[1] |
| Boiling Point | > 300 °C (Exp) / 584 °C (Est) | Thermally stable; unlikely to volatilize during standard autoclave cycles.[1] |
| Density | ~1.53 – 1.54 g/cm³ | Significantly denser than water; separates rapidly in aqueous extraction.[1] |
| Log Kow (Octanol/Water) | 10.2 – 11.95 | Critical: Extreme lipophilicity indicates high affinity for lipid-based drug delivery systems (LNP, emulsions).[1] |
| Water Solubility | < 2.0 × 10⁻⁹ mg/L (Est) | Effectively insoluble in aqueous buffers; requires organic co-solvents (Hexane, DCM) for extraction.[1] |
| Vapor Pressure | 1.7 × 10⁻¹¹ mm Hg (25°C) | Negligible volatility; inhalation risk is limited to dust/aerosol, not vapor.[1] |
| Henry’s Law Constant | 3.1 × 10⁻⁷ atm-m³/mol | Partitions strongly to organic carbon/lipids rather than air or water.[1] |
Stability & Degradation Dynamics[1]
Understanding the degradation of TBPH is vital for establishing shelf-life specifications for drug products stored in TBPH-containing packaging.[1]
Photolytic Instability
While thermally stable, TBPH is susceptible to UV-mediated photolysis.[1]
-
Mechanism: Stepwise reductive debromination.[1]
-
Kinetics: Slower than PBDEs (Polybrominated Diphenyl Ethers) but significant over long-term storage under light exposure.[1]
-
Impact: Debrominated byproducts may possess higher bioavailability and toxicity than the parent molecule.[7]
Hydrolytic Resistance
Due to steric hindrance from the bulky bromine atoms and extreme hydrophobicity, TBPH is resistant to abiotic hydrolysis at physiological pH (7.4).[1] However, it is susceptible to enzyme-mediated hydrolysis (esterase activity) in biological systems.[1]
Toxicokinetics & Biological Interaction[1]
For safety qualification, the metabolic pathway of TBPH is the primary concern. The parent compound is biologically persistent, but its metabolites drive the toxicity profile.[1]
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of TBPH compared to its abiotic degradation.
Figure 1: Metabolic and degradation pathways of TBPH.[1][8][9] The conversion to TBMEHP is the critical bioactivation step for toxicity.[1]
Mechanism of Action & Toxicity
-
Metabolic Activation: TBPH is metabolized (de-esterified) to Mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) .[1][8]
-
Endocrine Disruption: TBMEHP has been shown to induce oxidative stress and disrupt lipid metabolism (PPAR pathway interaction).[1]
-
Tissue Accumulation: Due to LogKow >10, TBPH accumulates in the liver and adrenal glands.[1]
-
Safety Margin: Unlike DEHP, the conversion to the mono-ester is slower in humans, potentially offering a wider safety margin, but the high persistence offsets this benefit in chronic exposure scenarios.[1]
Analytical Methodologies: Quantification & Detection[10][11][12]
For E&L studies, detecting TBPH requires specific extraction techniques due to its adhesion to glass and plastics.[1]
Protocol: Extraction from Biological/Lipid Matrices
-
Principle: Liquid-Liquid Extraction (LLE) or Soxhlet extraction targeting the non-polar fraction.[1]
-
Solvents: Hexane/Dichloromethane (1:1 v/v) or Methyl tert-butyl ether (MTBE).[1]
-
Cleanup: Silica gel or Florisil column chromatography is mandatory to remove lipid interferences which co-elute due to similar polarity.[1]
Instrumental Analysis Workflow
Gas Chromatography - Mass Spectrometry (GC-MS) is the gold standard, specifically using Electron Capture Negative Ionization (ECNI) .[1]
| Component | Specification / Setting | Rationale |
| Injection | Splitless, 280°C | High temp required to volatilize high MW analyte.[1] |
| Column | DB-5MS or Rtx-1614 (15m - 30m) | Short, thin-film columns reduce retention time of high-boiling compounds.[1] |
| Carrier Gas | Helium (1.0 mL/min) | Standard flow.[1] |
| Ionization | ECNI (Methane/Ammonia) | Critical: Bromine atoms have high electron affinity.[1] ECNI is 10-100x more sensitive than EI.[1] |
| Monitoring | SIM Mode: m/z 79, 81 (Br-), 463 | Target bromine isotopes for maximum sensitivity. |
Alternative: LC-MS/MS (APCI Negative)
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Methanol/Water gradient.[1]
-
Transition: Monitor [M-H]- or [M-CO2]-.
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for the separation and quantification of TBPH and its metabolites.[1]
References
-
U.S. EPA. (2014).[1] TSCA Work Plan Chemical Technical Supplement: Physicochemical Properties and Environmental Fate of the Brominated Phthalates. United States Environmental Protection Agency.[1] Link
-
Roberts, S. C., et al. (2012).[1] In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues.[1][8][9] Chemical Research in Toxicology.[1] Link[1]
-
Davis, E. F., & Stapleton, H. M. (2009).[1][10] Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate.[1][6][7][11] Environmental Science & Technology.[1][12] Link[1]
-
National Institutes of Health (NIH). (2016).[1] Bis(2-ethylhexyl) tetrabromophthalate - PubChem Compound Summary.[1] National Library of Medicine. Link[1]
-
Knudsen, G. A., et al. (2016).[1] Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats.[1] Toxicology and Applied Pharmacology.[1][5] Link
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